molecular formula C31H53NO3 B1208820 Cholesteryl GABA CAS No. 89210-68-4

Cholesteryl GABA

Número de catálogo: B1208820
Número CAS: 89210-68-4
Peso molecular: 487.8 g/mol
Clave InChI: XKAKGVWSPKWVGH-RLXQBPMMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholesteryl GABA, also known as this compound, is a useful research compound. Its molecular formula is C31H53NO3 and its molecular weight is 487.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Cholesteryl GABA has been studied for its potential effects on neuronal excitability and neurotransmission. Research indicates that this compound can modulate the activity of GABA receptors, which are critical for inhibitory signaling in the brain.

  • Inhibition of Neuronal Discharge : Studies have shown that this compound produces a dose-dependent inhibition of pyramidal cell discharge, suggesting its potential use in managing conditions characterized by excessive neuronal activity, such as epilepsy .
  • Modulation of Receptor Dynamics : this compound influences the localization and clustering of GABA receptors in neuronal membranes. It has been observed that astrocytic cholesterol levels affect the dynamics of GABA receptors, indicating that this compound can play a role in receptor modulation through lipid interactions .

Metabolic and Physiological Effects

The metabolic implications of this compound are noteworthy, particularly concerning its effects on insulin resistance and lipid metabolism.

  • Improvement of Insulin Sensitivity : Research has indicated that GABA administration can significantly enhance insulin sensitivity and reduce lipid profiles in animal models. This suggests that this compound may also have similar effects due to its structural relationship with GABA .
  • Cholesterol Regulation : this compound may contribute to cholesterol homeostasis by modulating cholesterol levels in cells. It has been shown to impact the expression of genes involved in lipid metabolism, potentially offering therapeutic avenues for metabolic disorders .

Nutritional Applications

The incorporation of this compound into functional foods is an emerging area of interest.

  • Functional Food Development : Given its physiological benefits, there is potential for this compound to be included in dietary supplements aimed at improving cognitive function and metabolic health. Studies suggest that dietary sources rich in gamma-aminobutyric acid can help regulate blood pressure and enhance overall well-being .

Case Studies and Research Findings

The following table summarizes key findings from various studies related to this compound:

Study ReferenceSubjectKey Findings
In vivo (pyramidal cells)Dose-dependent inhibition of neuronal discharge; potential anti-epileptic properties.
Animal model (diabetes)Improved insulin sensitivity and reduced lipid levels post-GABA treatment; implications for metabolic health.
Neuronal culturesModulation of GABA receptor localization by astrocytic cholesterol; highlights the importance of lipid environments in receptor dynamics.
Functional foodsPotential for inclusion in dietary supplements to enhance cognitive function and metabolic regulation.

Q & A

Basic Research Questions

Q. How are Cholesteryl GABA derivatives synthesized and characterized in experimental settings?

this compound derivatives, such as cholesteryl myristate or palmitate, are synthesized via esterification reactions between cholesterol and carboxylic acid derivatives (e.g., myristic acid). Characterization involves:

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm molecular structure and purity .
  • Chemical composition analysis (e.g., elemental analysis) to validate stoichiometry .
  • Thermal analysis (DSC/TGA) to study phase transitions and stability, critical for understanding lipid behavior in biological systems .

Q. What analytical techniques are recommended for assessing the purity of this compound derivatives?

  • High-Performance Liquid Chromatography (HPLC) : Used for separating cholesteryl esters from triglycerides and other lipid contaminants. Baseline resolution requires gradient elution with acetonitrile/dichloromethane .
  • Thin-Layer Chromatography (TLC) : A preliminary method for rapid purity checks, though less sensitive than HPLC .
  • Spectroscopic methods : UV-Vis or fluorescence spectroscopy to detect impurities with distinct absorption profiles .

Q. How should researchers design experiments to study this compound’s interaction with ion channels like GABAA receptors?

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-muscimol) to quantify binding affinity in vitro. Include controls for nonspecific binding (e.g., excess unlabeled ligand) .
  • Electrophysiology : Patch-clamp techniques to measure ion flux in cells expressing recombinant GABAA receptors. Buffer composition (e.g., chloride ion concentration) must be standardized to avoid confounding results .
  • Molecular docking simulations : Preliminary computational modeling to predict binding sites on receptor subunits (e.g., α1β2γ2) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in lipid separation protocols for this compound analysis?

Contradictions often arise from incomplete resolution of cholesteryl esters and triglycerides in HPLC. Methodological solutions include:

  • Hybrid ANN-GA optimization : Artificial Neural Networks (ANN) combined with Genetic Algorithms (GA) to refine HPLC parameters (e.g., flow rate, gradient slope) for improved separation .
  • Internal standards : Spiking samples with heptadecanoic acid or tri-palmitin to normalize retention time variability .
  • Multi-modal validation : Cross-verify results with ESI-MS/MS to confirm lipid identity when chromatographic resolution is suboptimal .

Q. What strategies optimize the stability of this compound derivatives in in vivo studies?

  • Lipid nanoformulations : Encapsulation in liposomes or lipid nanoparticles to prevent enzymatic degradation in serum .
  • Controlled delivery systems : Use of temperature-sensitive hydrogels for sustained release in target tissues .
  • Stability assays : Long-term storage testing under varying pH and temperature conditions, with periodic HPLC monitoring of degradation products .

Q. How should experimental variables be controlled in studies investigating this compound’s role in membrane dynamics?

  • Membrane model systems : Use synthetic lipid bilayers (e.g., DOPC/cholesterol mixtures) to isolate the effects of this compound on membrane fluidity .
  • Environmental controls : Maintain consistent temperature (e.g., 37°C for physiological relevance) and ionic strength in buffer solutions .
  • Blinding protocols : In functional assays (e.g., fluorescence anisotropy), ensure analysts are blinded to sample identity to reduce bias .

Q. What computational approaches are effective for predicting this compound’s interactions with lipid rafts?

  • Molecular Dynamics (MD) simulations : Simulate lipid raft models (e.g., Lo/Ld phase coexistence) to study partitioning behavior of this compound .
  • Free energy calculations : Use umbrella sampling or Metadynamics to quantify the energy barrier for this compound insertion into membranes .
  • Machine learning : Train models on existing lipid-protein interaction datasets to predict novel binding partners .

Q. Methodological Notes

  • Confounding factors : Exclude participants/studies involving GABA-modulating drugs (e.g., benzodiazepines) unless explicitly part of the experimental design .
  • Ethical considerations : For human lipid extraction (e.g., milk or plasma), obtain informed consent and anonymize donor data .
  • Reproducibility : Document all protocol parameters (e.g., HPLC column type, gradient profile) to enable replication .

Propiedades

Número CAS

89210-68-4

Fórmula molecular

C31H53NO3

Peso molecular

487.8 g/mol

Nombre IUPAC

4-[[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]amino]butanoic acid

InChI

InChI=1S/C31H53NO3/c1-20(2)8-6-9-21(3)23-13-14-24-22-11-12-26-29(32-19-7-10-28(34)35)27(33)16-18-31(26,5)25(22)15-17-30(23,24)4/h12,20-25,27,29,32-33H,6-11,13-19H2,1-5H3,(H,34,35)/t21-,22?,23-,24?,25?,27+,29?,30-,31-/m1/s1

Clave InChI

XKAKGVWSPKWVGH-RLXQBPMMSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4NCCCC(=O)O)O)C)C

SMILES isomérico

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4NCCCC(=O)O)O)C)C

SMILES canónico

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4NCCCC(=O)O)O)C)C

Sinónimos

cholesteryl GABA
cholesteryl gamma-aminobutyrate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.